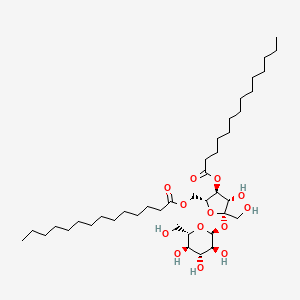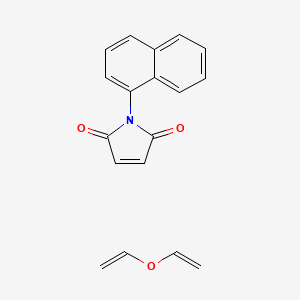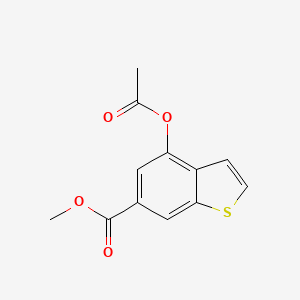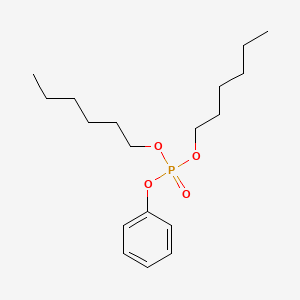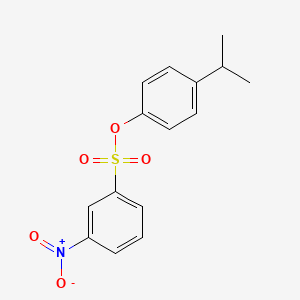
3-Diazonaphthalene-1,2,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Diazonaphthalene-1,2,4-trione is an aromatic heterocyclic compound with a unique structure that includes a naphthalene ring substituted with diazo and trione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonaphthalene-1,2,4-trione typically involves the diazotization of naphthalene derivatives. One common method is the reaction of naphthalene-1,2,4-trione with nitrous acid under acidic conditions to introduce the diazo group. The reaction is usually carried out at low temperatures to prevent decomposition of the diazo compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Diazonaphthalene-1,2,4-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the diazo group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Diazonaphthalene-1,2,4-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Diazonaphthalene-1,2,4-trione involves its ability to form reactive intermediates, such as free radicals or carbocations, which can interact with various molecular targets. These interactions can lead to the modification of biological molecules, such as proteins or nucleic acids, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Diazonaphthalene: Similar in structure but lacks the trione group.
1,4-Diazonaphthalene: Another isomer with different substitution patterns.
Naphthoquinone: Shares the quinone structure but lacks the diazo group.
Properties
CAS No. |
24055-56-9 |
|---|---|
Molecular Formula |
C10H4N2O3 |
Molecular Weight |
200.15 g/mol |
IUPAC Name |
3-diazonaphthalene-1,2,4-trione |
InChI |
InChI=1S/C10H4N2O3/c11-12-7-8(13)5-3-1-2-4-6(5)9(14)10(7)15/h1-4H |
InChI Key |
FCIGPOWEPSUMOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=[N+]=[N-])C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



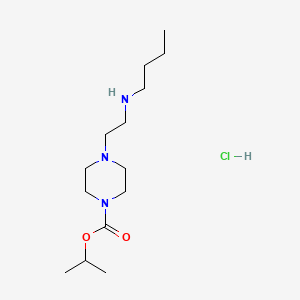
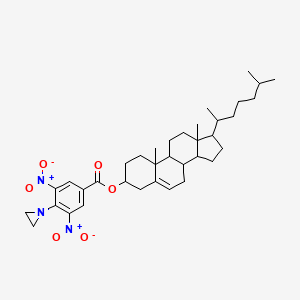
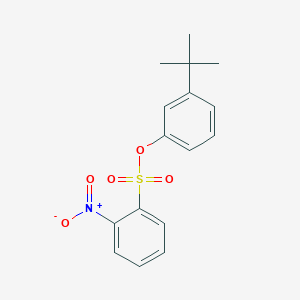
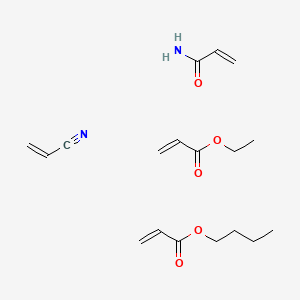
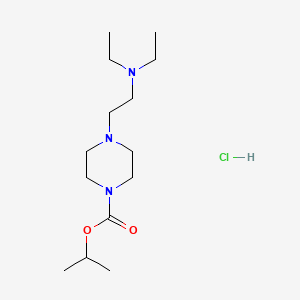
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
